1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)methanesulfonamide
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Overview
Description
(2-Chlorophenyl)-N-(2-thienylmethyl)methanesulfonamide is an organic compound that features a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)-N-(2-thienylmethyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzene and 2-thienylmethanol.
Formation of Intermediate: The 2-thienylmethanol is converted to 2-thienylmethyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Sulfonamide Formation: The intermediate 2-thienylmethyl chloride is then reacted with methanesulfonamide in the presence of a base such as triethylamine (Et3N) to form the final product.
Industrial Production Methods
In an industrial setting, the production of (2-Chlorophenyl)-N-(2-thienylmethyl)methanesulfonamide can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)-N-(2-thienylmethyl)methanesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles.
Oxidation: The thienyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Scientific Research Applications
(2-Chlorophenyl)-N-(2-thienylmethyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)-N-(2-thienylmethyl)methanesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to the active site, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with signaling pathways by modulating receptor activity or downstream signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)-N-(2-thienylmethyl)acetamide
- (2-Chlorophenyl)-N-(2-thienylmethyl)benzamide
- (2-Chlorophenyl)-N-(2-thienylmethyl)urea
Uniqueness
(2-Chlorophenyl)-N-(2-thienylmethyl)methanesulfonamide is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different functional groups such as acetamide, benzamide, or urea.
Properties
Molecular Formula |
C12H12ClNO2S2 |
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Molecular Weight |
301.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)methanesulfonamide |
InChI |
InChI=1S/C12H12ClNO2S2/c13-12-6-2-1-4-10(12)9-18(15,16)14-8-11-5-3-7-17-11/h1-7,14H,8-9H2 |
InChI Key |
GKCCGVTXUFPFLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC=CS2)Cl |
Origin of Product |
United States |
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